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molecular formula C5H7ClO3 B3256098 Isopropyl chloro(oxo)acetate CAS No. 26404-20-6

Isopropyl chloro(oxo)acetate

Cat. No. B3256098
M. Wt: 150.56 g/mol
InChI Key: APGNIJXHGYDYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193720B2

Procedure details

The propan-2-ol (38.2 mL, 499 mmol) was added drop wise over 15 min to a cold (0° C.), nitrogen purged solution of oxalyl dichloride (101 g, 799 mmol) and the reaction was stirred at room temperature for 2.5 h. Then a reflux condenser was fitted and a slight vacuum was applied for about 1 h until HCl gas was removed (the HCl was trapped in by a sat'd solution of NaHCO3). The reflux condenser was removed and the flask was fitted with a short path distillation head. Excess reagent was removed by distillation under house vacuum (oil bath heated to 65° C.), and then the temperature was raised to between 85-95° C. and the product was distilled (NOTE: The 1st fraction of ˜5 mL was discarded) to provide isopropyl 2-chloro-2-oxoacetate 52.62 g (70%).
Quantity
38.2 mL
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:4])[CH3:3].[C:5](Cl)(=[O:9])[C:6]([Cl:8])=[O:7].Cl>>[Cl:8][C:6](=[O:7])[C:5]([O:4][CH:2]([CH3:3])[CH3:1])=[O:9]

Inputs

Step One
Name
Quantity
38.2 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
101 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then a reflux condenser was fitted
CUSTOM
Type
CUSTOM
Details
was removed (the HCl
CUSTOM
Type
CUSTOM
Details
The reflux condenser was removed
CUSTOM
Type
CUSTOM
Details
the flask was fitted with a short path distillation head
CUSTOM
Type
CUSTOM
Details
Excess reagent was removed by distillation under house vacuum (oil bath heated to 65° C.)
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to between 85-95° C.
DISTILLATION
Type
DISTILLATION
Details
the product was distilled (NOTE

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC(C(=O)OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52.62 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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